tert-butyl N-[(2S)-2-amino-2-cyclopropyl-ethyl]carbamate
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Overview
Description
tert-Butyl N-[(2S)-2-amino-2-cyclopropyl-ethyl]carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an amino group, and a cyclopropyl-ethyl moiety. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2S)-2-amino-2-cyclopropyl-ethyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate amino-cyclopropyl-ethyl derivative. One common method involves the use of Boc (tert-butoxycarbonyl) protection for the amino group, followed by coupling with the cyclopropyl-ethyl derivative under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[(2S)-2-amino-2-cyclopropyl-ethyl]carbamate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[(2S)-2-amino-2-cyclopropyl-ethyl]carbamate is used as a building block for the synthesis of more complex molecules. It is often employed in the preparation of N-Boc-protected anilines and tetrasubstituted pyrroles .
Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. It may also be utilized in the study of enzyme mechanisms and protein-ligand interactions .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl N-[(2S)-2-amino-2-cyclopropyl-ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved in its action include binding to active sites, altering enzyme activity, and modulating signal transduction pathways[3][3].
Comparison with Similar Compounds
- tert-Butyl N-[(2S)-2-amino-2-cyclopentylethyl]carbamate
- tert-Butyl N-[(2S)-2-amino-3-hydroxypropyl]carbamate
- tert-Butyl N-[(2S)-3-amino-2-methylpropyl]carbamate
Uniqueness: tert-Butyl N-[(2S)-2-amino-2-cyclopropyl-ethyl]carbamate is unique due to its cyclopropyl-ethyl moiety, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C10H20N2O2 |
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Molecular Weight |
200.28 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-2-amino-2-cyclopropylethyl]carbamate |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-8(11)7-4-5-7/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t8-/m1/s1 |
InChI Key |
BZVMTGHIUOJVJE-MRVPVSSYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H](C1CC1)N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1CC1)N |
Origin of Product |
United States |
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